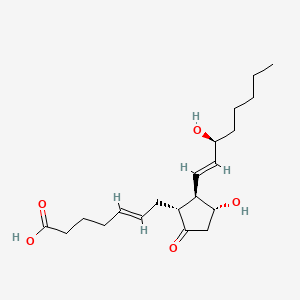![molecular formula C20H29N3O3 B1664735 (2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one CAS No. 360551-71-9](/img/structure/B1664735.png)
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of A-304121 involves several key steps :
Alkylation: 4-cyano-4’-hydroxybiphenyl is alkylated with 1-bromo-3-chloropropane to yield chloropropyl ether.
Condensation: The chloropropyl ether is then condensed with mono-protected homopiperazine to form an intermediate compound.
Deprotection: The N-Boc group of the intermediate is removed using trifluoroacetic acid in dichloromethane.
Coupling: The resulting amine is coupled with N-Boc-D-thiazolylalanine in the presence of EDC/DMAP to produce an amide.
Acidic Cleavage: The N-Boc group is cleaved to furnish the final amine.
Acylation: The final step involves acylation with 2-furoyl chloride to yield A-304121.
Chemical Reactions Analysis
A-304121 undergoes several types of chemical reactions :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during its synthesis when the chloropropyl ether reacts with piperazine.
Coupling Reactions: The coupling of amines with carboxylic acids or their derivatives is a key step in its synthesis.
Acylation Reactions: The final step in the synthesis involves acylation, where the amine group reacts with 2-furoyl chloride to form the final product.
Scientific Research Applications
Medicinal Chemistry: The compound’s ability to modulate histamine receptors makes it a valuable tool in the development of new drugs targeting these receptors.
Biological Research: A-304121 is used in research to study the role of histamine H3 receptors in various physiological and pathological processes.
Mechanism of Action
A-304121 exerts its effects by antagonizing histamine H3 receptors . These receptors are involved in the regulation of neurotransmitter release in the central nervous system. By blocking these receptors, A-304121 can modulate the release of histamine and other neurotransmitters, potentially leading to therapeutic effects in conditions such as cognitive disorders .
Comparison with Similar Compounds
. Similar compounds include:
Thioperamide: Another histamine H3 receptor antagonist, but with a different chemical structure.
Clobenpropit: A potent and selective histamine H3 receptor antagonist.
Ciproxifan: Known for its high affinity and selectivity for histamine H3 receptors.
Compared to these compounds, A-304121 is unique due to its specific chemical structure and its high potency at the rat histamine H3 receptor .
Properties
CAS No. |
360551-71-9 |
|---|---|
Molecular Formula |
C20H29N3O3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H29N3O3/c1-15(21)20(25)23-12-10-22(11-13-23)9-2-14-26-18-7-5-17(6-8-18)19(24)16-3-4-16/h5-8,15-16H,2-4,9-14,21H2,1H3/t15-/m1/s1 |
InChI Key |
KPXVCGPCRXEDLT-OAHLLOKOSA-N |
SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
Isomeric SMILES |
C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N |
Appearance |
Solid powder |
Key on ui other cas no. |
360551-71-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((3-(4-(2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)cyclopropylmethanone A 304121 A-304121 A304121 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)





![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)


